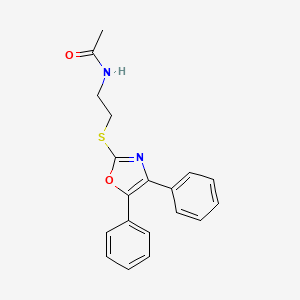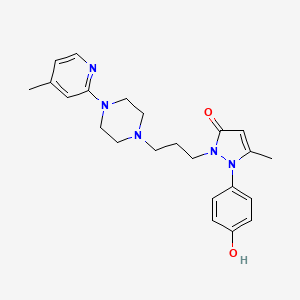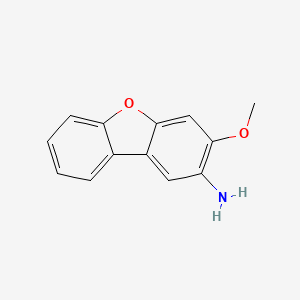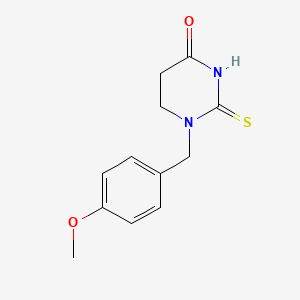
N-(2-(4,5-diphenyloxazol-2-ylthio)ethyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a thioether linkage between a diphenyloxazole moiety and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide typically involves the reaction of 4,5-diphenyloxazole-2-thiol with 2-bromoethylacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the bromoethylacetamide, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: N-substituted acetamide derivatives
Applications De Recherche Scientifique
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The thioether and acetamide groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide
- 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide
- N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides
Uniqueness
N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenyloxazole moiety provides potential for fluorescence, while the thioether linkage and acetamide group offer opportunities for diverse chemical modifications and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
59716-84-6 |
|---|---|
Formule moléculaire |
C19H18N2O2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-14(22)20-12-13-24-19-21-17(15-8-4-2-5-9-15)18(23-19)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,22) |
Clé InChI |
KGDPYRVTHYXXQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)


![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)




![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)





